molecular formula C9H6ClF5O2S B1428417 3-Chloro-5-(pentafluorosulfur)cinnamic acid CAS No. 1240261-79-3

3-Chloro-5-(pentafluorosulfur)cinnamic acid

Cat. No. B1428417
M. Wt: 308.65 g/mol
InChI Key: ADQRQYHWENNZEP-OWOJBTEDSA-N
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Description

3-Chloro-5-(pentafluorosulfur)cinnamic acid, also known as 3C5FSCA, is a fluorinated organic compound that has been used in a variety of scientific research applications. It is a type of cinnamic acid derivative, which is characterized by its three-carbon-atom-long chain and the presence of a chlorine atom at its 3-position. 3C5FSCA is an important compound for researchers due to its unique properties, such as its high solubility and stability in both organic and aqueous solvents. The compound has been used in a variety of fields, including chemical synthesis, biochemistry and physiology, and is of great interest to scientists.

Scientific Research Applications

Synthesis and Derivative Formation

Studies have demonstrated innovative synthetic routes and the formation of derivatives from cinnamic acid compounds, which include 3-Chloro-5-(pentafluorosulfur)cinnamic acid. For instance, the synthesis of oxadiazoles, thiadiazoles, and triazoles from benzo[b]thiophene derivatives of cinnamic acid showcases the versatility of these compounds in organic synthesis. These processes involve reactions with aryl aldehydes, formic acid, and phosphorous compounds, leading to diverse heterocyclic structures with potential applications in material science and pharmaceutical research (Sharba et al., 2005).

Polymorphism and Solid Solutions

Research on the structural diversity of solid solutions formed between 3-Chloro-trans-cinnamic acid and 3-Bromo-trans-cinnamic Acid has revealed the existence of distinct γ- and β-type structures. These findings are crucial for understanding the polymorphic behavior of these compounds, which can influence their physical properties and stability, relevant in the development of new materials and in the pharmaceutical industry (Khoj et al., 2017).

Anticancer Potential

The exploration of cinnamic acid derivatives, including those structurally related to 3-Chloro-5-(pentafluorosulfur)cinnamic acid, in anticancer research has been significant. These compounds have been studied for their potential as traditional and synthetic antitumor agents. The chemical versatility of cinnamic acids, allowing for modifications at various sites, opens avenues for medicinal research targeting cancer treatment (De et al., 2011).

Spectroscopic Analysis

The vibrational frequencies of pentafluoro-trans-cinnamic acid have been investigated, providing insights into the molecular structure and electronic properties of these compounds. Such spectroscopic analyses are fundamental for characterizing the physical and chemical properties of new materials, aiding in the design of compounds with tailored functionalities for applications in various industries (Sert et al., 2014).

Fluorination and Functionalization

The development of methods for the fluorination and functionalization of cinnamic acid derivatives highlights the importance of these compounds in synthetic organic chemistry. Techniques involving copper-catalyzed reactions and the use of novel reagents for the incorporation of fluorine atoms or functional groups open new pathways for the creation of molecules with potential applications in medicinal chemistry and material science (Li et al., 2000).

properties

IUPAC Name

(E)-3-[3-chloro-5-(pentafluoro-λ6-sulfanyl)phenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF5O2S/c10-7-3-6(1-2-9(16)17)4-8(5-7)18(11,12,13,14)15/h1-5H,(H,16,17)/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADQRQYHWENNZEP-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1S(F)(F)(F)(F)F)Cl)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C=C1S(F)(F)(F)(F)F)Cl)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-(pentafluorosulfur)cinnamic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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